molecular formula C13H16N4O2 B6238362 benzyl 4-azidopiperidine-1-carboxylate CAS No. 2061900-02-3

benzyl 4-azidopiperidine-1-carboxylate

Cat. No. B6238362
CAS RN: 2061900-02-3
M. Wt: 260.3
InChI Key:
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Description

Benzyl 4-azidopiperidine-1-carboxylate (BAPC) is an organic compound that is widely used in scientific research and laboratory experiments. It is a versatile reagent with a wide range of applications, ranging from organic synthesis and chemical reactions to biochemistry and pharmacology. BAPC has been used in a variety of research fields and has been found to have a number of advantages over other reagents.

Scientific Research Applications

Benzyl 4-azidopiperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to produce various compounds, such as amides, esters, and thiols. This compound has also been used in biochemistry and pharmacology to study the structure and function of proteins and enzymes. It has been used to study the mechanism of action of drugs and to identify potential drug targets.

Mechanism of Action

Benzyl 4-azidopiperidine-1-carboxylate has been found to interact with proteins and enzymes in a variety of ways. It has been found to bind to proteins and enzymes and modify their structure and function. This compound has also been found to interact with the active sites of enzymes and inhibit their activity.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to affect the activity of enzymes involved in metabolism and energy production, as well as enzymes involved in signal transduction pathways. It has also been found to affect the activity of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

Benzyl 4-azidopiperidine-1-carboxylate has several advantages for use in laboratory experiments. It is a relatively safe and non-toxic reagent. It is also highly soluble in water and organic solvents, making it easy to use and handle. However, this compound is a relatively expensive reagent and may not be suitable for large scale experiments.

Future Directions

Benzyl 4-azidopiperidine-1-carboxylate has a wide range of potential applications in scientific research and laboratory experiments. It has been used in organic synthesis, biochemistry, and pharmacology, and may be useful in other fields as well. Potential future directions include using this compound to study the structure and function of proteins, to identify potential drug targets, and to develop novel drugs. This compound may also be useful in the development of new materials and in the study of chemical reactions.

Synthesis Methods

Benzyl 4-azidopiperidine-1-carboxylate can be synthesized from benzyl piperidine-1-carboxylate (BPC) by reaction with sodium azide in aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide, to control the pH of the reaction mixture. The reaction is typically carried out at room temperature and can be completed in a few hours. The resulting product is a white crystalline solid that is soluble in water and organic solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 4-azidopiperidine-1-carboxylate involves the conversion of benzyl piperidine-1-carboxylate to benzyl 4-azidopiperidine-1-carboxylate through a series of reactions.", "Starting Materials": [ "Benzyl piperidine-1-carboxylate", "Sodium azide", "Triphenylphosphine", "Diethyl azodicarboxylate", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve benzyl piperidine-1-carboxylate in methanol and add sodium hydroxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add sodium azide to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add triphenylphosphine and diethyl azodicarboxylate to the reaction mixture and stir for 4 hours at room temperature.", "Step 4: Extract the product with chloroform and wash with water.", "Step 5: Dry the product over anhydrous sodium sulfate and purify by column chromatography to obtain benzyl 4-azidopiperidine-1-carboxylate." ] }

CAS RN

2061900-02-3

Molecular Formula

C13H16N4O2

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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